TAMRA alkyne, 5-isomer

Descripción general

Descripción

. This compound is valued for its high fluorescence efficiency and stability, making it an essential tool in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA alkyne, 5-isomer, involves the reaction of tetramethylrhodamine with propargylamine under specific conditions. The process typically includes:

Starting Material: Tetramethylrhodamine.

Reagent: Propargylamine.

Catalyst: Copper(I) bromide or copper(I) iodide.

Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, ensuring the formation of the alkyne derivative

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

Large-scale Reactors: To accommodate bulk quantities.

Purification Techniques: High-performance liquid chromatography (HPLC) for isolating the pure 5-isomer.

Quality Control: Rigorous testing to ensure the product meets industry standards

Análisis De Reacciones Químicas

Primary Reaction: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This reaction forms stable 1,4-disubstituted triazole linkages (Fig. 1) and is the cornerstone of TAMRA alkyne’s applications.

| Component | Role | Concentration/Amount |

|---|---|---|

| This compound | Alkyne donor | 0.1–1.0 mM |

| Azide-modified biomolecule | Azide donor | Equimolar to alkyne |

| CuSO₄ | Catalyst precursor | 0.1–1.0 mM |

| Sodium ascorbate | Reducing agent | 2–5 mM |

| TBTA ligand | Stabilizes Cu(I) | 0.5–1.0 mM |

| Solvent | DMSO/water (up to 55% DMSO) | — |

-

Dissolve TAMRA alkyne and azide-tagged substrate in aqueous buffer (pH 7.0).

-

Add DMSO (≤55% v/v) to enhance solubility.

-

Degas with inert gas (N₂/Ar) for 30 sec.

-

Introduce Cu-TBTA complex and ascorbate.

-

React at 25–37°C for 1–4 hr.

Efficiency : >95% conversion under optimized conditions .

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

TAMRA alkyne reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper, forming 1,5-triazoles .

Applications :

Conditions :

Solubility and Stability

Solubility :

Stability :

Analytical Advantages in Purification

-

HPLC Resolution : Single-isomer TAMRA alkyne (vs. 5/6-isomer mixtures) improves chromatographic separation (ΔtR ≈ 2–3 min) .

-

Fluorescence Properties :

Comparative Reaction Performance

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Reaction time | 1–4 hr | 2–24 hr |

| Temperature | 25–37°C | 25°C |

| Copper requirement | Yes | No |

| Biocompatibility | Limited (cytotoxic Cu) | High |

| Typical yield | >95% | 70–85% |

Aplicaciones Científicas De Investigación

2.1. Click Chemistry

Click chemistry allows for the selective labeling of biomolecules without the need for extreme conditions or toxic reagents. TAMRA alkyne reacts efficiently with azides to form stable triazole linkages, facilitating the study of various biological processes . This method is particularly advantageous due to its specificity and low background interference.

Table 1: Comparison of Click Chemistry Characteristics

| Feature | Description |

|---|---|

| Efficiency | Reaction completion in less than 1 hour |

| Specificity | Selective reaction between label and detection tag |

| Stability | Formation of irreversible covalent bonds |

| Biologically Inert | Minimal side reactions with biological components |

2.2. Applications in Molecular Biology

TAMRA alkyne is extensively used in molecular biology for:

- Oligonucleotide Synthesis : It enables the labeling of DNA and RNA strands, enhancing visualization during assays such as PCR and qPCR .

- Protein Labeling : The dye can be conjugated to proteins for tracking and quantification purposes .

- Nucleic Acid Quantification : It aids in the quantification of nucleic acids through fluorescence measurements, providing sensitivity and accuracy .

3.1. Imaging Studies

A study examined the spatiotemporal distribution of TAMRA alkyne in zebrafish embryos. The compound was microinjected and showed rapid distribution throughout the vasculature, demonstrating its utility in real-time imaging applications .

Table 2: Pharmacokinetic Data from Imaging Study

| Compound | k (h e −1 × 10 −2) | Half-life (h) | Q (L/h × 10 −9) | Residual Standard Error |

|---|---|---|---|---|

| TAMRA | 0.052 | 13.35 | 1.45 | 1.89 |

3.2. Drug Delivery Systems

TAMRA alkyne has been incorporated into nanoparticle systems for targeted drug delivery. Researchers have utilized it to visualize the release profiles of drugs within tumor microenvironments, highlighting its role in enhancing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of TAMRA alkyne, 5-isomer, involves its participation in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The fluorescent properties of TAMRA enable the detection and visualization of the labeled molecules, facilitating various analytical and imaging techniques .

Comparación Con Compuestos Similares

TAMRA azide, 5-isomer: An azide derivative used in similar click chemistry applications.

TAMRA amine, 5-isomer: Contains an amine group for conjugation with electrophilic reagents.

TAMRA maleimide, 5-isomer: Used for labeling thiol groups in proteins and peptides .

Uniqueness: TAMRA alkyne, 5-isomer, stands out due to its alkyne functionality, which allows for highly efficient and specific click chemistry reactions. Its high fluorescence efficiency and stability make it a preferred choice for various labeling and imaging applications .

Actividad Biológica

TAMRA alkyne, specifically the 5-isomer, is a red-fluorescent probe widely used in biochemical research for labeling and detecting biomolecules through click chemistry. This article explores its biological activity, applications, and relevant research findings.

TAMRA Alkyne, 5-Isomer

- Synonyms : 5-Carboxytetramethylrhodamine, Propargylamide

- Molecular Formula : C28H25N3O4

- Molecular Weight : 467.525 g/mol

- Purity (HPLC) : ≥ 95%

- CAS Number : Not available

The compound exhibits spectral properties similar to TRITC conjugates, making it compatible with various excitation sources such as mercury arc and He-Ne lasers .

TAMRA alkyne participates in bioorthogonal reactions, primarily through:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction allows for the selective labeling of azide-containing biomolecules without the need for extreme conditions or toxic reagents.

- Copper-Free Click Chemistry : It can also react with strained cyclooctynes to form stable triazoles, expanding its utility in complex biological environments .

Biological Applications

- Protein Labeling : TAMRA alkyne is frequently employed for the labeling of proteins and peptides. Its specificity allows for high-resolution detection in techniques such as HPLC and fluorescence microscopy.

- Nucleotide Labeling : The compound is also used to label nucleotides, facilitating studies in molecular biology and genetics.

- Cell Imaging : Its fluorescent properties enable visualization of cellular processes in live cells, aiding in real-time tracking of biological interactions .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of TAMRA-labeled peptides on cancer cell lines. Results indicated that peptides labeled with TAMRA alkyne exhibited enhanced cellular uptake and cytotoxicity compared to non-labeled counterparts. This suggests that TAMRA alkyne can be a potent tool in developing targeted cancer therapies .

Study 2: Click Chemistry in Live Cells

Research demonstrated the successful application of TAMRA alkyne in live-cell imaging using click chemistry. Cells expressing azide-tagged proteins were treated with TAMRA alkyne, resulting in specific fluorescence signals that allowed for the visualization of protein localization within cellular compartments .

| Study | Findings |

|---|---|

| Antiproliferative Activity | Enhanced cytotoxicity in cancer cells with TAMRA-labeled peptides |

| Live Cell Imaging | Successful visualization of azide-tagged proteins using TAMRA alkyne |

Propiedades

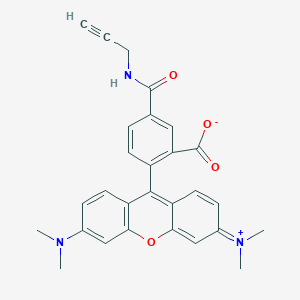

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDBZMFMNBGTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.